3,4,5-trimethoxy-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group, a benzodiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, including the formation of the benzodiazole ring and the attachment of the trimethoxyphenyl and piperidine groups. Common synthetic routes may involve:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: This step often involves the use of trimethoxybenzaldehyde and appropriate coupling reagents.
Incorporation of the Piperidine Moiety: This can be done through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group could yield carboxylic acids or aldehydes, while reduction of the benzodiazole ring could produce dihydrobenzodiazole derivatives.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit various molecular targets such as tubulin and heat shock proteins.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Pharmacology: It is investigated for its potential therapeutic effects in treating diseases like cancer, Alzheimer’s, and infectious diseases.
Industry: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with various molecular targets. It can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent. Additionally, it can inhibit heat shock proteins and other enzymes involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors used in chemotherapy and antibacterial treatments.
Uniqueness
3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its combination of a trimethoxyphenyl group, a benzodiazole ring, and a piperidine moiety, which together confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H32N4O4 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C25H32N4O4/c1-16-8-10-29(11-9-16)15-23-27-19-14-18(6-7-20(19)28(23)2)26-25(30)17-12-21(31-3)24(33-5)22(13-17)32-4/h6-7,12-14,16H,8-11,15H2,1-5H3,(H,26,30) |
InChI Key |
PIZQKQDEEUHIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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